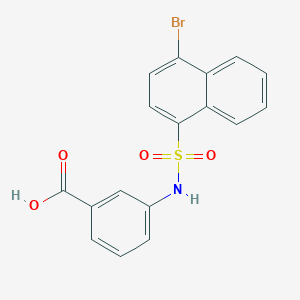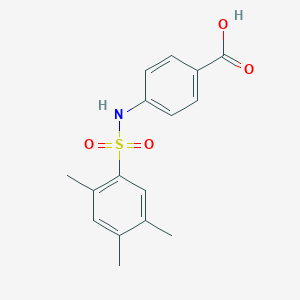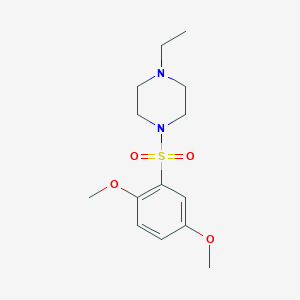
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as EPM, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. EPM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.4 g/mol.
科学研究应用
EPM has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in many types of cancer cells. EPM has been shown to induce apoptosis in cancer cells by inhibiting CA IX, making it a potential candidate for cancer therapy.
作用机制
EPM inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to an accumulation of carbon dioxide in the cancer cells, which disrupts their pH balance and induces apoptosis.
Biochemical and Physiological Effects:
EPM has been shown to exhibit potent inhibitory activity against CA IX, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
EPM has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits potent inhibitory activity against CA IX, making it a valuable tool for studying the role of CA IX in cancer cells. However, EPM has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are several future directions for the study of EPM. One potential direction is to investigate its effectiveness in combination with other anti-cancer drugs. Another direction is to study its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanism of action of EPM and its potential side effects.
合成方法
EPM can be synthesized by reacting 2-ethoxyaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an SNAr mechanism, where the nucleophilic attack of the amine group on the sulfonyl chloride results in the formation of EPM.
属性
产品名称 |
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
分子式 |
C16H19NO4S |
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-16-8-6-5-7-14(16)17-22(18,19)13-9-10-15(20-3)12(2)11-13/h5-11,17H,4H2,1-3H3 |
InChI 键 |
BHRFCCYRRPUWJS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
规范 SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)



![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)

